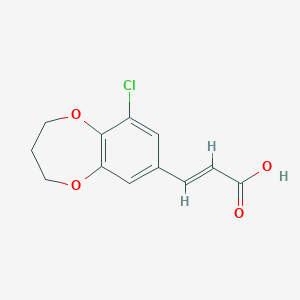
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2230802-68-1 . It has a molecular weight of 244.19 and its IUPAC name is 1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.19 . It is a powder that is stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, and others were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Radioprotection
One of the significant applications of this compound is in the field of radioprotection . It has been found that 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) and 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-AADT), two nitric oxide synthase inhibitors, can protect against radiation-induced hematopoietic and intestinal injury in mice . These compounds can decrease oxidative and nitrosative stress by enhancing the antioxidant defense system and reducing nitric oxide as well as peroxynitrite content .
Hematopoietic System Recovery
These compounds have been shown to accelerate the recovery of the hematopoietic system after radiation exposure . This is particularly important in the context of radiation therapy, where damage to the hematopoietic system can be a significant side effect .
DNA Damage Mitigation
Another application of these compounds is in mitigating radiation-induced DNA damage . This is evaluated by the comet assay, a method for measuring DNA damage in individual cells .
Anticoagulant Therapy
The compound has also been used in the development of new generation anticoagulants . Research shows that blood clotting factors are involved in thrombotic processes, and the development of dual inhibitors as new generation anticoagulants is an urgent problem . The compound has been used in the synthesis and evaluation of novel potential dual inhibitors of coagulation factors Xa and XIa .
Thrombosis Suppression
The inhibition of coagulation factor XIa can suppress thrombosis with a limited contribution to normal hemostasis . This makes the compound a promising candidate for the development of new antithrombotic drugs .
Reduction of Hemorrhagic Complications
Studies show that it is thrombin inhibition that inevitably increases the likelihood of hemorrhagic complications, especially when used in conjunction with thrombolytic drugs . The use of this compound in the development of new anticoagulants could potentially reduce these complications .
Safety and Hazards
Propiedades
IUPAC Name |
1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVKQDXVAJJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

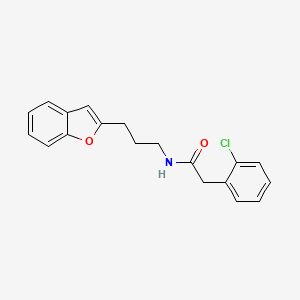
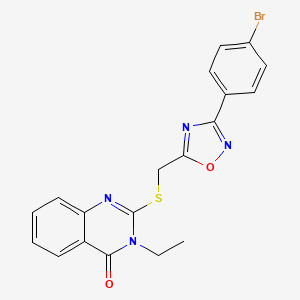
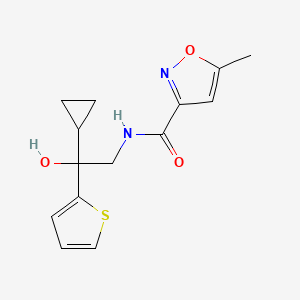
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)
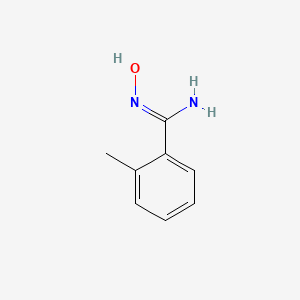
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
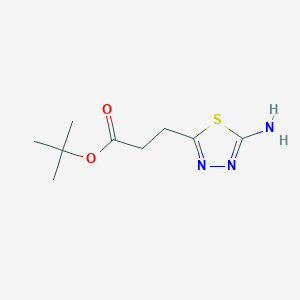
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)

![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)

